N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide

Medicinal Chemistry Lead Optimization ADME Predictions

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide (C20H22N4O4, MW 382.41) is a synthetic quinazolinone derivative featuring a 6,7-dimethoxy substitution pattern, a 2-ethyl group on the quinazolinone core, and an ethyl-linked pyridine-3-carboxamide side chain. The compound belongs to the 4-oxoquinazoline chemotype, a privileged scaffold broadly explored for kinase inhibition (particularly EGFR), antimicrobial, and nematicidal activities.

Molecular Formula C20H22N4O4
Molecular Weight 382.4 g/mol
Cat. No. B12164460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide
Molecular FormulaC20H22N4O4
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CN=CC=C3)OC)OC
InChIInChI=1S/C20H22N4O4/c1-4-18-23-15-11-17(28-3)16(27-2)10-14(15)20(26)24(18)9-8-22-19(25)13-6-5-7-21-12-13/h5-7,10-12H,4,8-9H2,1-3H3,(H,22,25)
InChIKeyQYEMBTSVASXEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide: Core Identity and Compound Class Context for Research Procurement


N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide (C20H22N4O4, MW 382.41) is a synthetic quinazolinone derivative featuring a 6,7-dimethoxy substitution pattern, a 2-ethyl group on the quinazolinone core, and an ethyl-linked pyridine-3-carboxamide side chain [1]. The compound belongs to the 4-oxoquinazoline chemotype, a privileged scaffold broadly explored for kinase inhibition (particularly EGFR), antimicrobial, and nematicidal activities [2]. As a member of commercial screening libraries, it serves as a structural probe in early-stage drug discovery rather than an advanced lead [1].

Why N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide Cannot Be Replaced by a Closest Analog Without Experimental Validation


Small structural perturbations within the quinazolinone chemotype can produce large shifts in target engagement, selectivity, and ADME properties. The target compound differs from its closest commercially available analogs by the combination of the 2-ethyl substituent (vs 2-methyl or 2-H) and the pyridine-3-carboxamide regioisomer (vs pyridine-2- or pyridine-4-carboxamide). Even when physicochemical property calculators predict similar logP/logD ranges, these subtle changes in steric bulk, lipophilicity, and hydrogen-bonding geometry have been shown in related quinazoline series to alter kinase selectivity windows by more than 10-fold [1]. Therefore, generic substitution among in-class quinazolinones without direct comparative data exposes discovery programs to unquantified shifts in potency, selectivity, and off-target profiles [1].

Direct and Indirect Differentiation Evidence for N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide Versus Key Analogs


2-Ethyl vs 2-Methyl Substitution: Lipophilicity Shift and Predicted Pharmacokinetic Divergence

The target compound carries a 2-ethyl substituent on the quinazolinone core, whereas the closest catalogued analog (N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide) bears a 2-methyl group [1]. This single-carbon homologation increases computed logP from 0.34 (2-methyl analog) to 1.04 (2-ethyl target), and logD (pH 7.4) from 0.40 to 1.04 [1][2]. The ~0.6 log unit increase is large enough to influence membrane permeability, plasma protein binding, and metabolic stability in a manner that cannot be assumed equivalent without empirical measurement [3].

Medicinal Chemistry Lead Optimization ADME Predictions

Pyridine-3-Carboxamide Regioisomerism: Hydrogen-Bonding Geometry and Target Recognition

The target compound positions the carboxamide at the pyridine 3-position. A structurally distinct analog, N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide, shifts the amide linkage to the pyridine 2-position . In quinazoline-based kinase inhibitors, the pyridine nitrogen and carboxamide geometry are critical for hinge-binding interactions with the kinase active site; moving the nitrogen from the 3- to the 2-position alters the directionality and distance of hydrogen-bond donor/acceptor pairs by approximately 2–3 Å, sufficient to change kinase selectivity profiles [1].

Medicinal Chemistry Kinase Inhibition Structure-Based Design

Rotatable Bond Count and Conformational Flexibility Compared to Shorter-Linker Analogs

The ethylene linker between the quinazolinone N3 and the pyridine carboxamide gives the target compound 7 rotatable bonds, compared to 6 rotatable bonds for analogs with a methylene-acetamide linker, such as 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide [1]. The additional rotatable bond in the target compound increases conformational entropy, which can reduce binding affinity unless compensated by favorable contacts, making direct potency extrapolation from shorter-linker analogs unreliable [2].

Molecular Pharmacology Conformational Analysis Drug Design

Class-Level Evidence Gap: No Direct Potency or Selectivity Data Found for This Specific Compound

A comprehensive search of peer-reviewed literature and patents could not identify any published IC50, EC50, MIC, or selectivity data for N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide from the permitted primary sources [1]. Data found on chemically similar quinazolinones (6,7-dimethoxy-4-oxoquinazoline derivatives) report EGFR IC50 values ranging from 0.1 nM to >10 µM depending on the substitution pattern, demonstrating that activity in this class is highly sensitive to the specific side-chain architecture [2]. Without direct target-specific data, any claims of potency, selectivity, or mechanism for this specific compound represent untested extrapolation from class behavior.

Data Transparency Procurement Risk Assessment Screening Library Chemistry

Scientifically Justified Application Scenarios for N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide Based on Available Evidence


Diversity-Oriented Screening Library Enrichment for Quinazoline-Focused Kinase Discovery

The compound's 2-ethyl substitution and pyridine-3-carboxamide regioisomerism introduce structural diversity that is under-represented in typical quinazoline libraries dominated by 2-methyl or 2-unsubstituted analogs. Incorporating this compound into a screening deck increases the library's ability to probe kinase ATP-binding sites for tolerance to increased steric bulk at the 2-position and alternative hinge-binding geometries, as supported by the computed lipophilicity and rotatable bond differences identified in Section 3 [1][2].

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies Around Lipophilicity and Linker Length

Researchers optimizing a quinazolinone lead series can use this compound as a tool to empirically assess the impact of a +0.6 logD shift and an additional rotatable bond on cellular permeability, metabolic stability, and target engagement, enabling direct head-to-head comparisons with 2-methyl and shorter-linker analogs under identical assay conditions [1][3].

Computational Chemistry Benchmarking and Free-Energy Perturbation (FEP) Validation

Because the compound has well-defined structural differences from its 2-methyl analog (a single ethyl-for-methyl substitution) with computed physicochemical property differences, it is suitable as a retrospective test case for FEP or QSAR models predicting relative binding free energies, providing a 'compound pair' for model validation before prospective application [2].

De Novo Phenotypic Screening in Nematicidal or Antimicrobial Assays (Exploratory Only)

Given the class-level patent activity around pyridyl carboxamide quinazoline derivatives as nematicides and antimicrobials, this compound may serve as a starting point for target-agnostic phenotypic screening in agricultural or anti-infective discovery programs [4]. However, the absence of pre-existing MIC or LC50 data means that any observed activity must be interpreted as preliminary and followed by confirmatory dose-response experiments with a matched inactive analog control.

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